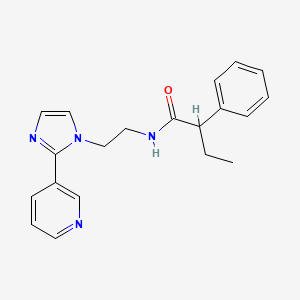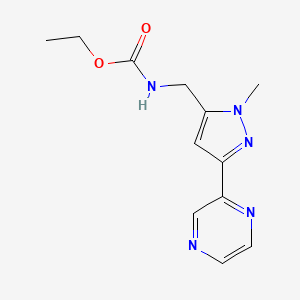
ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with two nitrogen atoms, and a pyrazine ring, another aromatic organic compound with two nitrogen atoms . The presence of these nitrogen-containing rings suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrazine ring. These rings are part of a larger class of compounds known as nitrogen-containing heterocycles, which are often found in pharmaceuticals and bioactive molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate” would depend on its specific structure. Generally, nitrogen-containing heterocycles like this compound tend to be highly soluble in water and other polar solvents .
Scientific Research Applications
Structure-Activity Relationship (SAR)
Despite the importance of the pyrrolopyrazine scaffold, limited SAR research exists. Investigating the relationships between chemical modifications and biological effects is crucial for designing optimized derivatives. Medicinal chemistry researchers can use this information to develop novel leads for disease treatment.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings like the compound , have exhibited various biological activities .
Mode of Action
It’s known that indole derivatives interact with their targets to exert various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, pyrrolopyrazine derivatives have shown a wide range of biological activities .
Biochemical Pathways
Indole derivatives and pyrrolopyrazine derivatives, which share structural similarities with the compound, have been found to affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
properties
IUPAC Name |
ethyl N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-3-19-12(18)15-7-9-6-10(16-17(9)2)11-8-13-4-5-14-11/h4-6,8H,3,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZWFQFYHJESLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

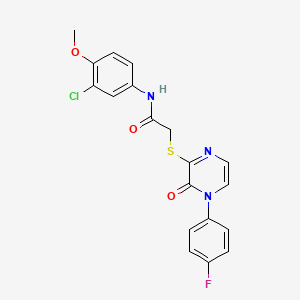
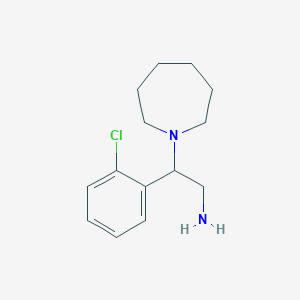



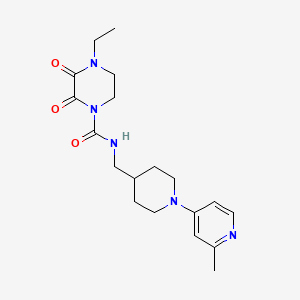
![methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate](/img/structure/B2422174.png)
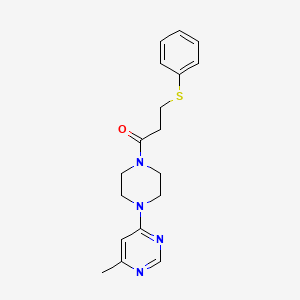

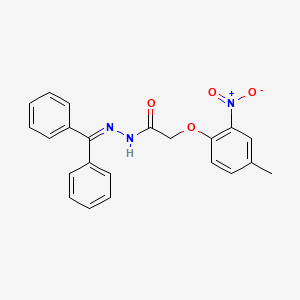
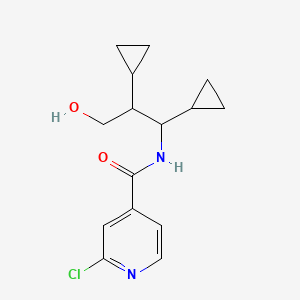
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2422179.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2422181.png)
